Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride
Description
Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride is a synthetic organic compound featuring a naphthalene core substituted with a methoxy group at the 2-position, linked via an ethylamine spacer to a benzyl group. The hydrochloride salt enhances its stability and solubility for pharmacological or crystallographic studies. Its structure is typically confirmed via X-ray crystallography, where programs like SHELX (specifically SHELXL and SHELXS) are critical for refining atomic coordinates and solving crystal structures .
Properties
IUPAC Name |
N-benzyl-2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO.ClH/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)13-14-21-15-16-7-3-2-4-8-16;/h2-12,21H,13-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORBQSHCWHFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCNCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride typically involves the reaction of 2-methoxynaphthalene with benzylamine under specific conditions. The process may include steps such as:
Nitration: Introducing a nitro group to the naphthalene ring.
Reduction: Reducing the nitro group to an amine.
Benzylation: Reacting the amine with benzyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce different amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is associated with compounds like Carvedilol and Tamsulosin, which are used to treat cardiovascular diseases and benign prostatic hyperplasia, respectively. The synthesis process involves multiple steps that utilize readily available raw materials, making it suitable for commercial manufacturing .
Case Study: Synthesis of Active Pharmaceutical Ingredients
A patent outlines a method for preparing 2-(2-methoxyphenoxy)ethylamine, an important precursor to these APIs. The process includes reacting 2-alkoxy phenols with halogenated ethane derivatives, followed by further reactions with phthalimide salts . This approach emphasizes the compound's utility in drug development.
Research indicates that derivatives of naphthalene, including this compound, exhibit significant biological activities. Compounds related to this structure have been shown to induce cytotoxicity in cancer cells by increasing intracellular reactive oxygen species (ROS) levels. This leads to mitochondrial dysfunction and apoptosis, particularly in hepatocarcinoma cells .
Case Study: Anticancer Properties
In a study focusing on naphthoquinone derivatives, compounds structurally related to benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine were tested for their ability to inhibit cancer cell proliferation and promote apoptosis. The results demonstrated that these compounds could effectively target cancer cell lines through ROS modulation and DNA synthesis inhibition .
Antioxidant Activity
The compound also exhibits potential antioxidant properties. A study highlighted the synthesis of novel derivatives that showed high radical scavenging activity, outperforming standard antioxidants like butylated hydroxyanisole (BHA). This suggests that this compound could be explored for its protective effects against oxidative stress-related diseases .
Analytical Applications
This compound is utilized in analytical chemistry for various assays due to its distinct chemical properties. It can serve as a standard or reference compound in the development of analytical methods aimed at quantifying similar compounds in biological samples.
Synthesis Methodology
The synthesis of this compound typically involves several steps:
- Formation of the Naphthalene Derivative : Starting from 2-methoxy naphthalene, various alkylation reactions are performed.
- Benzylation : The naphthalene derivative is then treated with benzyl halides under basic conditions to form the desired amine.
- Hydrochloride Salt Formation : The final step often involves converting the amine into its hydrochloride salt for improved solubility and stability.
These processes are crucial for ensuring high purity and yield of the final product, which is essential for pharmaceutical applications .
Mechanism of Action
The mechanism by which Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride exerts its effects involves its ability to act as a ligand, facilitating various chemical reactions. It interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis of benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride with structurally analogous compounds involves evaluating substituent effects , physicochemical properties , and biological activity . Below is a generalized framework for such comparisons, informed by crystallographic and synthetic methodologies referenced in the evidence:
Structural Comparisons
- Spacer Length: Ethylamine spacers versus longer chains (e.g., propylamine) influence molecular flexibility and solubility.
- Crystallographic Data: SHELX-based refinements (e.g., bond lengths, angles) for similar compounds reveal conformational preferences. For example: Compound Bond Length (C-O) Dihedral Angle (N-C-C-N) Reference Method Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine HCl 1.36 Å 112° SHELXL Benzyl[3-(1-methoxynaphthalen-2-yl)propyl]amine HCl 1.34 Å 98° SHELXL Note: Hypothetical data for illustration; specific values require experimental validation.
Pharmacological and Physicochemical Properties
- Lipophilicity : Methoxy substituents increase hydrophobicity compared to hydroxyl analogs, impacting membrane permeability.
- Receptor Binding : Naphthalene-containing amines often target serotonin or dopamine receptors. Methoxy positioning modulates selectivity, as seen in related β-carboline derivatives.
Biological Activity
Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that includes a benzyl group and a methoxynaphthalene moiety. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic processes and potentially lead to therapeutic effects. For example, studies have shown that substituted aryl benzylamines can act as selective inhibitors in cancer therapeutics by targeting specific pathways involved in tumor growth .
- Receptor Modulation : The compound might also interact with neurotransmitter receptors, influencing signaling pathways that are critical in various physiological processes.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
-
Anticancer Activity :
- A study highlighted the efficacy of aryl benzylamines as potent inhibitors against prostate cancer cell lines, suggesting that similar compounds could exhibit anticancer properties .
- In vitro studies have shown that related compounds possess IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Antimicrobial Properties :
- Antioxidant Activity :
Table 1: Biological Activities of Related Compounds
Case Studies
-
Prostate Cancer Therapeutics :
A study focused on the design and synthesis of substituted aryl benzylamines revealed their potential as selective inhibitors for prostate cancer treatment. These compounds were evaluated for their cytotoxic effects on PC-3 cell lines, demonstrating significant inhibitory activity . -
Antimicrobial Screening :
A series of benzylamine derivatives were screened for antimicrobial properties using the agar well diffusion method. Results indicated varying degrees of effectiveness against clinically isolated strains, suggesting a pathway for developing new antimicrobial agents . -
Antioxidant Evaluation :
Research on antioxidant potential showed that certain benzylamine derivatives could effectively scavenge free radicals, presenting opportunities for therapeutic applications in oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
